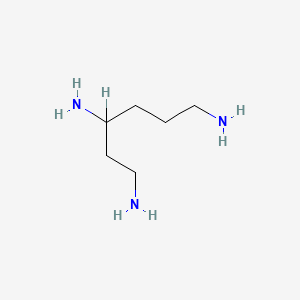

1,3,6-Hexanetriamine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

55911-96-1 |

|---|---|

Fórmula molecular |

C6H17N3 |

Peso molecular |

131.22 g/mol |

Nombre IUPAC |

hexane-1,3,6-triamine |

InChI |

InChI=1S/C6H17N3/c7-4-1-2-6(9)3-5-8/h6H,1-5,7-9H2 |

Clave InChI |

AXEYWFGSQDLHDX-UHFFFAOYSA-N |

SMILES |

C(CC(CCN)N)CN |

SMILES canónico |

C(CC(CCN)N)CN |

Sinónimos |

1,3,6-triaminohexane |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1,3,6 Hexanetriamine

Alternative Synthetic Approaches and Reaction Pathways

The synthesis of 1,3,6-Hexanetriamine, a molecule featuring three primary amine groups along a six-carbon chain, typically involves multi-step processes that build the desired functionalization onto a hydrocarbon backbone. These pathways often leverage the reduction of nitrile or other nitrogen-containing functional groups.

Multi-step Amine Functionalization of Hexane (B92381) Derivatives

A prominent strategy for synthesizing this compound involves the multi-step functionalization of hexane derivatives, particularly through the reduction of nitrile groups. The hydrogenation of 1,3,6-hexanetricarbonitrile (B156369) is a key example of this approach. This process typically employs heterogeneous catalysts under controlled conditions.

Catalytic Hydrogenation of Nitriles: The reduction of nitrile (-CN) groups to primary amine (-NH₂) groups is a well-established transformation. For 1,3,6-hexanetricarbonitrile, this involves the catalytic hydrogenation of all three nitrile functionalities. Commonly used catalysts include Raney nickel and cobalt-based catalysts, known for their efficacy in nitrile reduction lookchem.com. The reaction is typically carried out under hydrogen pressure, with temperatures ranging from 80–120°C, and pressures between 10–20 bar for Raney nickel catalysts . Solvent choice, such as ethanol (B145695) or the presence of ammonia (B1221849), can significantly influence selectivity and minimize the formation of undesired byproducts .

Gabriel Synthesis (Conceptual Application): While not directly documented as the primary route for this compound, the Gabriel synthesis represents a general multi-step amine functionalization strategy. This method involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. Applying this to a hexane backbone would necessitate sequential alkylation and deprotection steps to introduce amine functionalities at the 1, 3, and 6 positions, which can be synthetically challenging due to regioselectivity issues .

Novel Precursor Derivatization Strategies

Novel precursor derivatization strategies focus on preparing suitable starting materials that facilitate the efficient introduction of amine groups at the desired positions. A significant precursor for this compound is 1,3,6-hexanetricarbonitrile.

Synthesis of 1,3,6-Hexanetricarbonitrile: This trinitrile precursor is often synthesized via a two-stage process involving the reaction of an aliphatic α,ω-dinitrile, such as adiponitrile (B1665535), with acrylonitrile (B1666552) under specific basic conditions google.comgoogle.com. In the first stage, adiponitrile reacts in the presence of a strong base to form an intermediate. This intermediate is then reacted with acrylonitrile under weakly basic conditions in the second stage to yield 1,3,6-hexanetricarbonitrile google.comgoogle.com. This method effectively derivatizes a simpler dinitrile precursor to create a molecule with the correct carbon chain length and the necessary functional groups (nitriles) for subsequent conversion to amines. Alternative routes have also explored using compounds like 2-amino-1-cyclopentene-1-carbonitrile (B31213) as a starting material for 1,3,6-hexanetricarbonitrile synthesis, highlighting precursor derivatization as a key aspect of efficient synthesis google.com.

Optimization Strategies for Large-Scale Synthesis and Process Control

Optimizing the synthesis of this compound for large-scale production involves meticulous control over reaction parameters to maximize yield, purity, and efficiency while minimizing side reactions and ensuring process robustness.

Mitigation of Side Reactions and Byproduct Formation

Side reactions and byproduct formation are critical concerns in the synthesis of polyamines like this compound. In the catalytic hydrogenation of nitriles, potential byproducts can include partially reduced intermediates (imines, secondary amines), over-alkylated products, and cyclic amines, depending on the catalyst and reaction conditions wikipedia.org. For the precursor synthesis, such as the formation of 1,3,6-hexanetricarbonitrile, factors like elevated temperatures can lead to degradation of cyanide groups .

Strategies to mitigate these issues include:

Catalyst Selection and Optimization: Employing highly selective catalysts tailored for nitrile reduction is crucial. Raney nickel and cobalt-based catalysts are often preferred for their activity and selectivity lookchem.com. The precise formulation and activation of these catalysts can significantly impact the product distribution.

Control of Reaction Parameters: Precise control over temperature, hydrogen pressure, reaction time, and reactant stoichiometry is essential. For instance, in the synthesis of 1,3,6-hexanetricarbonitrile, reaction temperatures and times must be carefully balanced to maximize conversion while preventing degradation .

Solvent and Additive Effects: The choice of solvent and the potential addition of co-solvents or additives (e.g., ammonia in nitrile hydrogenation) can steer the reaction pathway, suppress unwanted side reactions, and improve product selectivity wikipedia.orggoogle.com.

Table 1: Comparative Analysis of 1,3,6-Hexanetricarbonitrile Synthesis Patents

| Parameter | Patent KR20170035828A | Patent CN105037203A |

| Step A Catalyst | CuBr | CuCl/Cu₂O |

| Step A Temperature | 40–101°C | 40–80°C |

| Step B NaCN Ratio | 2.3–2.7 mol | 2.0–2.5 mol |

| Max Yield | 61.2% | 61.2% |

| Purity | 99.83% | 99.63% |

Data extracted from search result .

Process Analytical Technology (PAT) Integration in Synthetic Protocols

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through the timely measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). For the synthesis of this compound, PAT can enhance process understanding and control, leading to more consistent and efficient production.

In-situ Monitoring: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, or online chromatography can be employed to monitor the progress of key reaction steps in real-time. For instance, the disappearance of nitrile stretching frequencies and the appearance of amine-related peaks during hydrogenation can be tracked .

Real-time Control: By integrating PAT tools with process control systems, parameters like temperature, pressure, and reagent addition rates can be adjusted dynamically to maintain optimal conditions, ensuring that side reactions are minimized and yield is maximized. For example, monitoring intermediate concentrations during the synthesis of 1,3,6-hexanetricarbonitrile can allow for precise control over the addition of acrylonitrile or adjustment of reaction temperature to prevent degradation .

Endpoint Determination: PAT can provide accurate real-time data for determining the reaction endpoint, preventing over-processing or under-processing, which are critical for consistent product quality and yield.

Table 2: General Conditions for Nitrile Hydrogenation to Amines

| Catalyst Type | Reaction Conditions | Potential Byproducts |

| Raney Nickel | 80–120°C, 10–20 bar H₂, Solvent (e.g., Ethanol) | Partially reduced amines, secondary amines, cyclic amines |

| Cobalt-based | 80–120°C, Higher pressures (e.g., 300–600 atm for related diamines) google.com | Similar to Raney Nickel, dependent on specific catalyst formulation and conditions |

| Other Metal Catalysts | Varies based on metal and support | Varies based on catalyst selectivity and reaction conditions |

Data compiled from search results google.com. Conditions for related diamine synthesis are included for context on nitrile hydrogenation.

Compound List:

this compound

1,3,6-Hexanetricarbonitrile

Adiponitrile

Acrylonitrile

1,6-Hexanediamine (Hexamethylenediamine)

1,3,6-Triaminohexane

1,3,6-Triisocyanatohexane

2-amino-1-cyclopentene-1-carbonitrile

Phthalimide

Alkyl halides

Imines

Secondary amines

Cyclic amines

Primary amines

Chemical Reactivity and Functional Group Transformations

Formation of Macrocyclic and Polymeric Derivatives

Linear and Branched Polymerization Reactions Utilizing Triamine Functionality

The presence of three reactive amine groups in 1,3,6-Hexanetriamine enables its use in creating complex polymer networks and branched structures through polycondensation and other polymerization mechanisms. While direct linear polymerization solely with this compound is less common, its role as a crosslinking agent or a comonomer in systems designed to produce branched or network polymers is significant.

Polyamide and Polyurethane Synthesis: this compound can be incorporated into polyamide and polyurethane synthesis. In polyamide formation, it can react with dicarboxylic acids or their derivatives. When used with difunctional monomers, its trifunctionality leads to branching or crosslinking, thereby increasing the molecular weight and altering the physical properties of the resulting polymers. Similarly, in polyurethane chemistry, polyamines like this compound can react with isocyanates. When used as a chain extender or crosslinker in polyurethane formulations, it contributes to the development of thermoset materials with enhanced thermal stability and mechanical strength ontosight.aigoogle.comgoogle.com. Research into star-shaped polymers and networks has explored the use of trifunctional amine-terminated polymers as crosslinking agents, demonstrating how such monomers can tailor network density, glass transition temperature, and reprocessability rsc.orgrsc.org.

Crosslinking Agent in Thermoset Polymers: The primary application of this compound in polymerization is as a crosslinking agent for thermosetting plastics, such as epoxy resins and other thermoset systems . Its ability to react with epoxy groups or other reactive sites in polymer precursors allows for the formation of three-dimensional networks. This crosslinking enhances the thermal stability, chemical resistance, and mechanical properties of the final material. For instance, it is used as a hardener in epoxy systems, contributing to improved adhesion strength and durability .

Formation of Branched Architectures: The trifunctional nature of this compound is key to creating branched polymer architectures. In step-growth polymerization, if this compound is reacted with difunctional monomers, it can act as a branching point, leading to the formation of star-shaped polymers or hyperbranched structures. This is particularly relevant in the synthesis of materials where controlled branching is desired to influence properties such as viscosity, solubility, and mechanical performance. For example, studies on star-shaped polymers utilize trifunctional initiators or monomers to create networks with tailored properties rsc.orgrsc.org.

Data Table: Polymerization Applications of this compound

| Polymer Type | Role of this compound | Reaction Type | Key Properties Imparted | Primary Monomer/Comonomer Examples | Citation |

| Polyamides | Comonomer/Crosslinker | Polycondensation | Increased molecular weight, branching, enhanced thermal stability | Dicarboxylic acids | ontosight.ai |

| Polyurethanes | Chain Extender/Crosslinker | Polyaddition | Improved flexibility, durability, thermal stability | Diisocyanates | ontosight.aigoogle.comgoogle.com |

| Epoxy Resins | Curing Agent/Hardener | Crosslinking Reaction | Enhanced mechanical strength, adhesion, thermal resistance | Epoxy prepolymers | ontosight.ai |

| Thermosetting Plastics | Crosslinking Agent | Various | Improved thermal stability, chemical resistance, mechanical strength | Various reactive resins | |

| Branched Polymers | Branching Monomer | Step-growth Polymerization | Tailored viscosity, solubility, network density | Difunctional monomers | rsc.orgrsc.org |

Research Findings on Branched Polymer Synthesis: Research utilizing trifunctional initiators or monomers, analogous to the functionality of this compound, has shown that these molecules are crucial for building complex polymer architectures rsc.orgrsc.org. For instance, the synthesis of amine-terminated star-shaped polystyrenes using trifunctional initiators demonstrated that the molar mass of these macromolecular crosslinkers could be tuned, allowing for control over the network's crosslinking density, glass transition temperature, and even reprocessability in certain systems like vitrimers rsc.orgrsc.org. These findings highlight the fundamental role of triamine functionality in precisely engineering polymer networks and branched structures.

Coordination Chemistry and Ligand Architecture of 1,3,6 Hexanetriamine

Ligand Design Principles for Polyamines

Polyamines are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. Their design principles are rooted in their structural features, which dictate their interaction with metal centers.

Denticity and Chelate Ring Formation with Metal Centers

Table 1: Properties of 1,3,6-Hexanetriamine

| Property | Value | Source |

| Molecular Formula | C₆H₁₇N₃ | 1, 4, 6 |

| Molecular Weight | 131.22 g/mol | 1, 4, 6 |

| Boiling Point | 294.2 °C | 4 |

| Density | 0.944 g/cm³ | 4 |

| Hydrogen Bond Donors | 3 | 4, 6 |

| Hydrogen Bond Acceptors | 3 | 4, 6 |

Conformational Flexibility and Steric Strain in Chelation

The conformational flexibility of the aliphatic backbone in polyamines like this compound is crucial for their ability to coordinate effectively with metal ions. This flexibility allows the ligand to adopt specific conformations that optimize the spatial orientation of its donor atoms for binding. The six-carbon chain provides ample room for rotation around C-C bonds, enabling the amine groups to position themselves optimally for chelation, thereby facilitating the formation of stable chelate rings (1, 4, 6, 7).

Synthesis and Characterization of Metal-Triamine Complexes

Polyamines are versatile ligands that readily coordinate with a variety of transition metal ions, forming complexes with diverse structural and electronic properties.

Complexation with Transition Metal Ions

This compound, possessing nucleophilic nitrogen atoms, is expected to form complexes with transition metal ions such as Ni(II), Co(II), Fe(III), Cu(II), and Zn(II), which are known to readily coordinate with polyamine ligands (3, 5, 8, 9, 14, 15, 19, 24, 26). The nature of the metal ion plays a significant role in determining the coordination number and the preferred geometry of the resulting complex (e.g., octahedral, square planar, or tetrahedral) (15, 19, 26, 29).

Table 2: Denticity and Metal Complex Stability (Illustrative Example with Ni(II))

| Ligand Denticity | Metal Ion | log K₁ (Ni(II) Interaction) | Reference |

| 2 | Ni(II) | 7.47 | 2 |

| 3 | Ni(II) | 10.7 | 2 |

| 4 | Ni(II) | 14.4 | 2 |

| 5 | Ni(II) | 17.4 | 2 |

| 6 | Ni(II) | 19.1 | 2 |

The stoichiometry of metal-polyamine complexes, defined by the ratio of metal ions to ligand molecules, is influenced by several factors. These include the metal ion's inherent coordination preferences, the ligand's denticity and spatial arrangement, and the specific reaction conditions employed (3, 5, 9, 14, 24). For this compound, while it possesses three amine groups, the precise stoichiometry of its complexes can vary. It might form mononuclear complexes with a 1:1 metal-to-ligand ratio, or potentially binuclear species if the ligand bridges two metal centers, although its linear structure may favor mononuclear coordination (9). Studies on similar polyamines have shown that different solvents can lead to varying stoichiometries, such as 1:2 or 2:2 complexes (5). The protonation state of the amine groups also plays a role, affecting the effective denticity and thus the stoichiometry of the complex that ultimately forms (3).

Structural Elucidation of Coordination Compounds

The structural characterization of metal complexes involving this compound is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to determine the precise arrangement of ligands around the metal center.

Influence of Ligand Conformation on Complex Structure

The conformational freedom of the this compound backbone plays a pivotal role in dictating the structure of its metal complexes. The six-carbon chain can adopt various conformations (e.g., staggered, eclipsed, gauche) due to rotation around C-C single bonds. These conformations directly affect the spatial orientation of the amine nitrogen atoms available for coordination. The optimal conformation will be that which minimizes steric strain and maximizes favorable metal-ligand interactions, leading to specific chelate ring sizes and coordination geometries. For instance, the ligand may adopt a conformation that facilitates the formation of stable five- or six-membered chelate rings with the metal center. Distortions from ideal geometries, such as trigonal twisting in octahedral complexes, can arise from the ligand's inability to perfectly orient the donor atoms, leading to variations in metal-ligand bond lengths and angles rsc.org. The flexibility allows the ligand to adapt to the preferred coordination geometry of the metal ion, but this adaptation can also introduce strain, influencing the electronic properties and reactivity of the complex.

Catalytic Applications of Metal-1,3,6-Hexanetriamine Complexes

Metal complexes featuring this compound as a ligand can serve as homogeneous catalysts for various organic transformations. The triamine ligand can stabilize different oxidation states of the metal and provide a specific coordination environment that influences catalytic activity and selectivity.

Homogeneous Catalysis Featuring Triamine-Metal Active Sites

While specific examples of this compound complexes in catalysis are not extensively detailed in readily available literature, polyamine ligands are known to be effective in stabilizing transition metal active sites for catalytic processes. For example, similar polyamine ligands have been explored in hydrogenation, oxidation, and C-C coupling reactions mdpi.comresearchgate.netrsc.org. The triamine structure of this compound suggests potential applications in reactions where a tridentate coordination mode is beneficial for stabilizing reactive metal intermediates. The presence of three nitrogen donor atoms can effectively coordinate to a metal center, creating an active site capable of mediating catalytic cycles. Hypothetically, complexes with transition metals like cobalt, nickel, copper, or palladium could be synthesized and evaluated for their catalytic performance in reactions such as the hydrogenation of nitriles or the oxidation of organic substrates .

Investigation of Reaction Mechanisms in Catalytic Cycles

Investigating the reaction mechanisms of metal-1,3,6-Hexanetriamine complexes would involve understanding the elementary steps of the catalytic cycle, including substrate binding, activation, product formation, and catalyst regeneration. Techniques such as kinetic studies, isotopic labeling, and spectroscopic methods (e.g., UV-Vis, EPR, NMR) are vital for elucidating these mechanisms rsc.orgnih.gov. For instance, if a this compound complex were used in an oxidation reaction, mechanistic studies might explore the role of different metal oxidation states and the involvement of oxygen-containing intermediates. Computational methods, such as Density Functional Theory (DFT), could provide insights into transition states, activation energies, and the influence of ligand conformation on reaction pathways mdpi.com. Understanding these mechanisms is critical for optimizing catalyst performance and designing new catalytic systems.

Advanced Materials Science and Polymer Applications

Role in the Synthesis of Specialty Polymers and Resins

Intermediate in Nylon Production

1,3,6-Hexanetriamine functions as a key intermediate in the production of polyamides, commonly known as nylons . Its structure, featuring multiple amine functionalities, enables it to act as a cross-linking agent in the synthesis of polyamide resins and other thermosetting plastics . The ability to form strong hydrogen bonds and react with dicarboxylic acids or their derivatives is fundamental to its role in creating robust polymer chains . Furthermore, derivatives synthesized from related compounds, such as 1,3,6-hexanetricarbonitrile (B156369), can be hydrogenated to yield 1,3,6-triaminohexane, which subsequently serves as a building block in various chemical syntheses, including those relevant to polyurethane chemistry google.com.

Chain Extender in Polyurethane Foams

In the realm of polyurethane chemistry, this compound is utilized as a chain extender, a critical component in the formation of segmented polyurethanes ontosight.ai. Chain extenders react with isocyanate-terminated prepolymers to form the "hard segments" within the polyurethane structure. The incorporation of this compound in this capacity is known to enhance the flexibility and durability of polyurethane foams ontosight.ai. Polyamines, in general, are recognized for their utility in polymer synthesis due to their multiple reactive sites, contributing to the diverse applications of these materials .

Contribution to Material Mechanical and Thermal Properties

The inclusion of this compound in polymer formulations can significantly influence the resultant material's mechanical performance and thermal stability.

Enhancement of Thermal Stability in Polymer Blends

While this compound is noted for enhancing thermal stability in thermosetting plastics , specific research findings detailing its direct impact on the thermal stability of polymer blends were not explicitly detailed in the provided search results. Generally, polymer blending can influence thermal stability, with compatibility playing a crucial role aimspress.com. However, direct evidence for this compound's specific role in enhancing the thermal stability of polymer blends is limited in the reviewed literature.

Adhesion Promotion in Adhesives and Sealants

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55911-96-1 | lookchem.comchemsrc.com |

| Molecular Formula | C₆H₁₇N₃ | lookchem.comchemsrc.com |

| Molecular Weight | ~131.22 g/mol | lookchem.comchemsrc.com |

| IUPAC Name | Hexane-1,3,6-triamine | lookchem.com |

| Physical State | Colorless to light yellow liquid / Clear, colorless liquid | ontosight.aigoogle.com |

| Boiling Point | 294.2°C at 760 mmHg | lookchem.comchemsrc.com |

| 84-85°C at 0.8 mm | google.com | |

| Flash Point | 148.4°C | lookchem.comchemsrc.com |

| Density | 0.944 g/cm³ | lookchem.comchemsrc.com |

| Refractive Index | 1.4866 | google.com |

| Hydrogen Bond Donors | 3 | lookchem.com |

| Hydrogen Bond Acceptors | 3 | lookchem.com |

Table 2: Applications and Property Contributions of this compound

| Application Area | Role/Function | Enhanced Properties | Source(s) |

| Nylon Production | Intermediate, Cross-linking agent in polyamides | Mechanical strength, Thermal stability (in thermosets) | |

| Polyurethane Foams | Chain Extender | Flexibility, Durability | ontosight.ai |

| Adhesives and Sealants | Adhesion Promoter | Adhesion strength, Bond durability | |

| Thermosetting Plastics (general) | Hardener, Cross-linking agent | Thermal stability, Mechanical strength |

Compound Name List:

this compound

Advanced Analytical Methodologies for Research on 1,3,6 Hexanetriamine and Its Derivatives

Spectroscopic Investigations for Mechanistic and Structural Insights

Spectroscopic methods are indispensable for elucidating the molecular structure, dynamics, and reaction mechanisms involving 1,3,6-Hexanetriamine. These techniques offer non-destructive ways to probe molecular interactions and transformations.

Variable-Temperature NMR for Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when employed across a range of temperatures, is a powerful tool for investigating the conformational dynamics of molecules like this compound. By observing changes in NMR spectra as temperature varies, researchers can identify distinct conformers and quantify the energy barriers associated with their interconversion. This is achieved by analyzing the line shapes of NMR signals, which broaden and coalesce as the rate of conformational exchange increases with temperature. For polyamines, such as this compound, variable-temperature NMR can reveal the preferred spatial arrangements of the amine groups and the flexibility of the aliphatic chain, which are critical for understanding their interactions with other molecules or their behavior in different chemical environments. For instance, studies on similar polyamines have shown how temperature influences the equilibrium between different rotamers and the dynamics of proton exchange between amine groups researchgate.netnih.govup.ac.za. The analysis of chemical shift perturbations and coupling constants at different temperatures can provide activation energies for rotation around single bonds or inversions at nitrogen atoms, offering detailed insights into the molecule's dynamic behavior ut.eeresearchgate.netrsc.org.

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time without the need for sampling is vital for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In situ spectroscopic techniques, such as Infrared (IR) and NMR spectroscopy, are particularly well-suited for this purpose.

In Situ IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be employed using probes inserted directly into the reaction vessel or flow system tib.euresearchgate.netmdpi.comnih.govyoutube.com. This allows for the continuous tracking of reactant consumption, product formation, and the appearance or disappearance of intermediate species by monitoring characteristic vibrational frequencies. For reactions involving amines, FTIR can detect changes in N-H stretching and bending modes, as well as the formation of new functional groups. For example, in the study of CO₂ absorption by amine solutions, FTIR has been used to monitor the formation of carbamate (B1207046) and carbonate species researchgate.net. Similarly, in the Heck–Matsuda reaction, in situ FTIR has been used to monitor the formation of diazonium salt intermediates mdpi.com.

In Situ NMR Spectroscopy: NMR provides more detailed structural information than IR. By acquiring spectra at regular intervals during a reaction, kinetic data can be obtained, and reaction mechanisms can be elucidated. This can be performed in standard NMR tubes or more advanced flow systems designed for real-time analysis bath.ac.ukacs.orgacs.orgbeilstein-journals.org. In situ NMR can reveal the presence of unstable intermediates by their unique spectral signatures, and the quantitative nature of NMR allows for the determination of reaction rates and orders. For reactions involving amines, NMR can track the protonation state of amine groups and changes in the chemical environment of protons and carbons throughout the reaction acs.orgacs.org.

Advanced Mass Spectrometry for Reaction Intermediates

Mass Spectrometry (MS) is a cornerstone for identifying and characterizing reaction intermediates due to its high sensitivity and ability to determine molecular masses and fragmentation patterns. Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and hyphenated techniques like LC-MS or GC-MS, are particularly powerful.

HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of intermediates, which is crucial for distinguishing between isobaric species rsc.orgrsc.orgmdpi.comresearchgate.net. MS/MS experiments involve fragmenting selected ions and analyzing the resulting fragments, providing structural information that helps in piecing together the identity of intermediates rsc.orgmdpi.comunibo.itnih.govnih.govrsc.org. Techniques like Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI) are commonly used for analyzing species directly from liquid-phase reactions, enabling the capture of short-lived intermediates mdpi.comunibo.itnih.govnih.govrsc.org. For instance, DESI-MS has been successfully used to probe reactive intermediates in the Eschweiler-Clarke reaction, identifying sodiated amino alcohols and iminium ions nih.gov. Similarly, studies on organocatalyzed reactions have utilized ESI-MS to detect charged intermediates such as iminium ions and protonated amines nih.govrsc.org. The combination of MS with ion mobility separation (ESI-IMS-MS) can further enhance the characterization by separating ions based on their size and shape before mass analysis, providing an additional layer of structural information nih.govrsc.org.

Chromatographic Techniques for High-Purity Research Samples

Chromatographic methods are essential for separating complex mixtures, purifying compounds, and analyzing the composition of samples, ensuring the high purity required for rigorous research.

Preparative Chromatography for Isomer Separation

When dealing with molecules like this compound, which may exist as stereoisomers or undergo side reactions leading to isomeric impurities, preparative chromatography is critical for isolating pure compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) in their preparative formats can effectively separate compounds based on differences in polarity, size, or affinity for the stationary phase. For chiral isomers, chiral stationary phases are employed in HPLC to achieve enantiomeric separation. While specific studies on the preparative separation of this compound isomers were not detailed in the search results, preparative chromatography is a standard method for purifying polyamines and their derivatives to obtain materials suitable for advanced spectroscopic analysis or biological testing rsc.orgunibo.it.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectroscopy or mass spectrometry, are invaluable for analyzing complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry is widely used for analyzing volatile and semi-volatile compounds. It can separate components of a mixture based on their boiling points and polarities, followed by mass spectrometric detection to identify each separated component. This is useful for characterizing impurities or byproducts in the synthesis of this compound .

LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for non-volatile or thermally labile compounds, making it highly relevant for polyamines. LC-MS can separate complex mixtures of amines and their derivatives, providing both retention time information and mass-to-charge ratios for identification and quantification rsc.orgmdpi.com. This combination is powerful for analyzing reaction mixtures, identifying intermediates, and assessing the purity of isolated compounds.

LC-NMR: While less common than LC-MS, Liquid Chromatography-Nuclear Magnetic Resonance coupling can provide structural information for separated components directly from the chromatographic eluent. This technique can be particularly useful for confirming the structures of isolated impurities or intermediates that might be challenging to characterize by MS alone.

Theoretical and Computational Investigations of 1,3,6 Hexanetriamine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the vast conformational space of flexible molecules like 1,3,6-hexanetriamine. The presence of five rotatable single bonds (C-C and C-N) means the molecule can adopt a multitude of spatial arrangements, each with a distinct energy level.

Prediction of Stable Conformers and Energetic Profiles

The conformational landscape of this compound is complex due to the rotation around its single bonds. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to identify stable conformers, which correspond to local minima on the potential energy surface.

A systematic conformational search would typically involve rotating the dihedral angles of the carbon backbone and the C-N bonds to generate a large number of initial structures. These structures are then subjected to energy minimization using a suitable force field (in MM) or a quantum chemical method (like DFT) to find the nearest local energy minimum.

The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding. For a linear aliphatic chain, anti (trans) conformations are often lower in energy than gauche conformations. However, in this compound, the possibility of intramolecular hydrogen bonding can stabilize certain gauche conformers. The energetic profile can be mapped by calculating the energy as a function of one or two dihedral angles, revealing the energy barriers between different conformers.

| Conformer Description | Key Dihedral Angles | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Fully Extended (Anti) | ~180° for all C-C-C-C | 0.00 | Lowest energy conformer without considering H-bonding. |

| Gauche-Folded (H-Bonding N1-N3) | Gauche at C2-C3 | -0.5 to -1.5 | Stabilized by a 1,3-intramolecular hydrogen bond. |

| Gauche-Folded (H-Bonding N1-N6) | Multiple Gauche | -1.0 to -2.5 | Potentially highly stable due to a larger ring-like H-bond. |

| Gauche-Folded (H-Bonding N3-N6) | Gauche at C4-C5 | -0.8 to -1.8 | Stabilized by a 1,4-intramolecular hydrogen bond. |

Intramolecular Hydrogen Bonding Network Analysis

The three primary amine groups in this compound can act as both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pair). youtube.compressbooks.publibretexts.orgscienceready.com.au This allows for the formation of a complex network of intramolecular hydrogen bonds (IHBs). These interactions play a crucial role in determining the molecule's preferred conformations, often leading to folded or cyclic-like structures being more stable than fully extended ones.

Computational analysis can precisely characterize these hydrogen bonds. Methods like the Quantum Theory of Atoms in Molecules (AIM) can be used to find bond critical points (BCPs) between a hydrogen donor and an acceptor atom, confirming the existence of a hydrogen bond. The properties at the BCP, such as electron density and its Laplacian, provide quantitative measures of the bond's strength.

Possible IHBs in this compound include:

N(1)···H-N(3): Interaction between the terminal and central amine groups, forming a pseudo-seven-membered ring.

N(3)···H-N(6): Interaction between the central and the other terminal amine group, forming a pseudo-eight-membered ring.

N(1)···H-N(6): Interaction between the two terminal amine groups, which would require significant folding of the carbon chain, potentially forming a pseudo-eleven-membered ring.

The strength of these interactions depends on the geometry of the conformer, with optimal donor-acceptor distances and angles leading to greater stabilization.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations are widely used to investigate the electronic properties of molecules like this compound. Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.govyoutube.comschrodinger.comjoaquinbarroso.com

HOMO: For an amine, the HOMO is typically localized on the lone pair of electrons of the nitrogen atoms. It represents the ability of the molecule to donate electrons.

LUMO: The LUMO is the lowest energy empty orbital and indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. joaquinbarroso.comyoutube.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. wisc.eduresearchgate.netresearchgate.netjoaquinbarroso.comuni-muenchen.de It provides information about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. For this compound, NBO analysis would quantify the lone pair character on the nitrogen atoms and reveal hyperconjugative interactions, such as delocalization from the nitrogen lone pairs into antibonding orbitals of adjacent bonds.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | +1.0 to +2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.0 to 9.0 eV | Indicates chemical stability and reactivity. joaquinbarroso.com |

| Dipole Moment | 1.0 to 1.8 D | Measures the overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.8 to -1.0 e | Indicates the partial negative charge on the amine nitrogen atoms. |

Computational Studies on Reactivity and Reaction Pathways

Computational methods can be used to model the reactivity of this compound and explore the mechanisms of reactions it participates in, such as acylation, alkylation, or polymerization. DFT is employed to calculate reactivity descriptors that predict the most likely sites for chemical attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red) would be centered on the nitrogen lone pairs, identifying them as the primary sites for electrophilic attack.

Fukui Functions: These descriptors quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. bohrium.comscispace.comresearchgate.netd-nb.infotandfonline.com The condensed Fukui function, fk-, indicates the susceptibility of atom k to electrophilic attack, while fk+ indicates its susceptibility to nucleophilic attack. For the triamine, the nitrogen atoms would exhibit the highest fk- values.

Furthermore, computational chemistry allows for the detailed study of reaction pathways. By locating the transition state (TS) structures and calculating their energies, the activation energy (energy barrier) for a reaction can be determined. pnas.org This is crucial for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation involving this compound.

Simulations of Ligand-Metal Interactions

The presence of three nitrogen atoms with lone pairs makes this compound an excellent chelating ligand for various metal ions. opastpublishers.comarxiv.org Computational simulations, including both quantum mechanics (for static complexes) and molecular dynamics (MD) (for dynamic behavior in solution), are invaluable for studying these interactions. nih.govchemrxiv.orgresearchgate.netulisboa.pt

This compound can act as a flexible tridentate ligand, coordinating to a metal center through its three nitrogen atoms to form a stable complex containing two chelate rings (a six-membered and a seven-membered ring). rsc.orgnih.gov Alternatively, it could act as a bidentate ligand using only two of its amine groups.

Computational modeling can predict:

Coordination Geometries: The preferred three-dimensional structure of the metal-ligand complex.

Binding Energies: The strength of the interaction between the ligand and the metal ion, which indicates the stability of the complex.

Chelate Effect: Quantifying the enhanced stability of the chelated complex compared to coordination with analogous monodentate ligands. Simulations can dissect the thermodynamic contributions (enthalpic and entropic) to this effect. arxiv.org

Molecular dynamics simulations can further explore the behavior of these complexes in solution. MD can model the dynamic processes of ligand binding and unbinding, conformational changes of the ligand upon coordination, and the role of solvent molecules in stabilizing the complex. arxiv.orgnih.gov

| Coordination Mode | Coordinating Atoms | Chelate Rings Formed | Notes |

|---|---|---|---|

| Tridentate (mer/fac) | N(1), N(3), N(6) | One 6-membered ring (M-N1-C-C-C-N3) and one 7-membered ring (M-N3-C-C-C-N6) | Most stable mode for many transition metals, maximizing the chelate effect. |

| Bidentate | N(1), N(3) | One 6-membered ring | Possible if the metal ion has a smaller coordination number or in the presence of competing ligands. |

| Bidentate | N(3), N(6) | One 7-membered ring | Formation of a seven-membered ring is generally less favorable than five- or six-membered rings. |

| Bridging | (e.g., N(1), N(3)) to M1 and N(6) to M2 | - | Can lead to the formation of coordination polymers. |

Prediction of Coordination Geometries and Complex Stability

Density Functional Theory (DFT) has become a principal method for investigating the coordination chemistry of polyamine ligands such as this compound. researchgate.net These calculations allow for the prediction of the three-dimensional structures of metal complexes and the thermodynamic stability of their formation.

The this compound molecule possesses three primary amine groups, enabling it to act as a versatile tridentate ligand that can form stable chelate complexes with a wide range of metal ions. rsc.org The flexibility of its six-carbon backbone allows the amine groups to arrange around a metal center in different conformations, leading to various possible coordination geometries. Computational models can predict the most energetically favorable geometry by minimizing steric strain and maximizing metal-ligand interactions. researchgate.net

The stability of the metal complexes is quantified by calculating the binding free energy. This value is influenced by the charge transfer between the ligand and the metal. rsc.org A larger ligand-to-metal charge transfer generally correlates with a more negative binding energy, indicating a more stable complex. rsc.org The nature of the interaction, whether predominantly ionic or covalent, can also be assessed using methods like the Quantum Theory of Atoms-in-Molecules (QTAIM). researchgate.net Furthermore, the size of the chelate rings formed upon coordination is a critical factor in complex stability. researchgate.net this compound can form combinations of five, six, or seven-membered chelate rings, and DFT calculations can predict which combination results in the most stable complex for a given metal ion. researchgate.net

| Metal Ion (M²⁺) | Predicted Coordination Geometry | Dominant Isomer | Calculated Binding Energy (kcal/mol) | Key Chelate Ring Sizes |

|---|---|---|---|---|

| Ni²⁺ | Octahedral | mer | -45.2 | 6, 7-membered |

| Cu²⁺ | Distorted Octahedral | mer | -48.9 | 6, 7-membered |

| Zn²⁺ | Tetrahedral/Distorted Octahedral | fac | -39.5 | 6, 7-membered |

| Co²⁺ | Octahedral | mer | -42.8 | 6, 7-membered |

Elucidation of Spectroscopic Properties through Computational Methods

Computational methods are indispensable for interpreting and predicting the spectroscopic properties of molecules. For this compound and its metal complexes, techniques such as DFT and Time-Dependent DFT (TD-DFT) can provide accurate predictions of Nuclear Magnetic Resonance (NMR), infrared (IR), and electronic absorption (UV-Vis) spectra. nih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. youtube.com By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts that can be directly compared with experimental data, aiding in the structural elucidation of the molecule and its complexes. nih.govresearchgate.net Such calculations have been successfully applied to other polyamines like spermidine (B129725) and spermine (B22157) to produce reliable NMR parameters. researchgate.net The comparison between calculated and experimental spectra can confirm conformational details and the coordination mode of the ligand in solution. rug.nl

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to the peaks observed in IR and Raman spectra. The calculated vibrational modes can be visualized, allowing for a detailed assignment of the experimental spectrum. This is particularly useful for identifying the coordination of the amine groups to a metal ion, as this interaction will cause characteristic shifts in the N-H stretching and bending frequencies.

Electronic Spectroscopy: The electronic absorption spectra of this compound complexes can be simulated using TD-DFT. nih.govmorressier.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net This allows for the assignment of absorption bands in the experimental UV-Vis spectrum to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. Understanding these transitions is crucial for applications in photocatalysis and optoelectronics. nih.gov

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|---|

| ¹³C NMR | C3 Chemical Shift (ppm) | 55.8 | 56.2 | CH-N |

| C6 Chemical Shift (ppm) | 42.1 | 42.5 | CH₂-N | |

| IR | ν(N-H) stretch (cm⁻¹) | 3250 | 3265 | Coordinated amine |

| ν(Ni-N) stretch (cm⁻¹) | 480 | 488 | Metal-ligand bond | |

| UV-Vis | λ_max,1 (nm) | 570 | 575 | ³A₂g → ³T₁g (d-d transition) |

| λ_max,2 (nm) | 365 | 370 | ³A₂g → ³T₁g(P) (d-d transition) |

Future Research Directions and Emerging Areas

Development of Highly Enantioselective Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a critical aspect of modern organic chemistry, particularly for applications in pharmaceuticals and advanced materials. While direct research on the enantioselective synthesis of 1,3,6-Hexanetriamine itself was not extensively found in the provided literature, the broader field of asymmetric synthesis is rapidly advancing, with significant progress in chiral organocatalysis and metal-catalyzed asymmetric reactions researchgate.netgoogle.com. Developing routes to produce specific enantiomers of this compound could unlock new applications where stereochemistry is paramount.

Future research could focus on employing chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to control the stereochemical outcome during the formation of the amine functionalities or the carbon backbone. Potential strategies include:

Asymmetric Hydrogenation: Adapting known asymmetric hydrogenation techniques for nitrile reduction lookchem.com to yield chiral triamines.

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to build the this compound structure.

Enzymatic Synthesis: Exploring biocatalytic routes that offer high stereo- and regioselectivity under mild conditions.

The successful development of such routes would enable the production of stereochemically pure this compound for applications requiring precise molecular recognition or specific biological activity.

Exploration of Novel Polymeric Architectures and Advanced Materials

This compound, with its three primary amine groups, offers significant potential as a cross-linking agent and a monomer for synthesizing novel polymeric materials. Its trifunctional nature allows for the creation of more complex network structures compared to difunctional diamines.

Current applications already leverage its ability to enhance polymer properties . For instance, it acts as a cross-linking agent in polyamide resins and thermosetting plastics, contributing to improved thermal stability and mechanical strength . It is also used in adhesives to boost adhesion strength and durability . By analogy with hexamethylenediamine, which is a key monomer for nylon 6,6 and a component in polyurethanes and epoxy resins wikipedia.org, this compound could lead to polymers with unique architectures and properties.

Emerging research could explore:

Hyperbranched Polymers and Dendrimers: Utilizing the trifunctionality to construct highly branched or dendritic structures with unique rheological, solubility, and surface properties.

Advanced Composites: Incorporating this compound-based polymers as matrices or interfacial modifiers in composite materials to enhance mechanical performance and adhesion.

Functional Polymers: Designing polymers with pendant amine groups for applications in ion exchange, chelation, or as reactive sites for further functionalization.

Table 1: Potential Polymer Applications of this compound

| Polymer Type | Role of this compound | Resulting Property Enhancement | Notes |

| Polyamides | Monomer/Cross-linker | Increased cross-linking density, thermal stability, mechanical strength | Potential for novel nylon variants with enhanced properties. |

| Epoxy Resins | Curing Agent/Hardener | Improved mechanical properties, thermal resistance, adhesion | Analogous to other polyamine curing agents. |

| Polyurethanes | Chain Extender/Cross-linker | Enhanced flexibility, durability, network formation | Potential for creating complex polyurethane networks. |

| Thermosetting Plastics | Cross-linking Agent | Enhanced thermal stability, mechanical strength | Facilitates network formation in thermoset systems. |

| Adhesives and Sealants | Component | Increased adhesion strength, durability, chemical resistance | Leverages amine reactivity for bonding. |

| Hyperbranched Polymers | Branching Unit | Unique rheology, solubility, high surface area | Exploits trifunctionality for complex architectures. |

Rational Design of New Catalytic Systems Based on this compound Complexes

Polyamines are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metals. These metal-amine complexes often exhibit catalytic activity in a wide range of organic transformations researchgate.net. The three amine groups of this compound offer multiple coordination sites, potentially enabling it to act as a tridentate ligand, forming stable chelates with metal ions.

While specific catalytic systems utilizing this compound complexes were not detailed in the provided search results, this represents a promising area for future research. The rational design of such catalysts could involve:

Homogeneous Catalysis: Synthesizing metal complexes (e.g., with Rh, Ru, Pd, Cu) where this compound serves as a chiral or achiral ligand. These complexes could be investigated for reactions such as hydrogenation, oxidation, carbonylation, or C-C coupling.

Heterogeneous Catalysis: Immobilizing this compound or its metal complexes onto solid supports (e.g., silica, polymers) to create reusable heterogeneous catalysts.

Organocatalysis: Exploring the potential of this compound itself or its derivatives as organocatalysts, particularly in reactions that benefit from amine functionality, such as Michael additions or aldol (B89426) condensations, drawing parallels with advances in chiral organocatalysis google.com.

The development of tailored catalytic systems based on this compound could lead to more efficient, selective, and sustainable chemical processes.

Environmental and Sustainable Chemistry Aspects of Polyamines (excluding safety data)

The chemical industry is increasingly focused on developing sustainable processes and utilizing renewable resources. For polyamines like this compound, research into greener synthesis routes and bio-based sourcing is becoming paramount.

Recent trends highlight the importance of bio-based platform molecules for producing chemicals traditionally derived from petrochemicals rsc.org. For example, hexamethylene-1,6-dicarbamate, a precursor to hexamethylene diisocyanate (HDI) used in polyurethanes, can be synthesized from biomass-derived 5-hydroxymethylfurfural (B1680220) (5-HMF) rsc.org. This indicates a broader movement towards sustainable production pathways for polyamine-related compounds.

Future research directions in this area for this compound could include:

Bio-based Synthesis: Investigating pathways to synthesize this compound or its precursors from renewable biomass sources.

Green Synthesis Methodologies: Developing synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents, potentially through biocatalysis or flow chemistry.

Biodegradable Polymers: Exploring the incorporation of this compound into polymer backbones that exhibit enhanced biodegradability or compostability, contributing to a circular economy.

Atom Economy: Designing synthetic strategies that maximize the incorporation of atoms from starting materials into the final product, thereby reducing by-products.

By focusing on these aspects, the environmental footprint associated with the production and application of this compound can be significantly reduced.

Compound Name Table

this compound

1,3,6-Triaminohexane

Hexane-1,3,6-triamine

1,3,6-Hexanetricarbonitrile (B156369)

3-Hexenedinitrile

Polyamide resins

Thermosetting plastics

Adhesives

Polymers

Hyperbranched Polymers

Dendrimers

Composites

Metal complexes

Transition metals

Rhodium complexes

Palladium complexes

Copper complexes

Organocatalysts

5-hydroxymethylfurfural (5-HMF)

Hexamethylene-1,6-dicarbamate (HDC)

Hexamethylene diisocyanate (HDI)

Polyamines

Epoxy resins

Polyurethane foams

Polyamides

Nylon 6,6

Hexamethylenediamine (Hexane-1,6-diamine)

Sebacoyl chloride

Diethylzinc

Titanium tetraisopropoxide

Triethylamine

(Acetylacetonato)dicarbonylrhodium(I) [Rh(acac)(CO)2]

1,3-benzenedicarboxylic acid (isophthalic acid)

Hexanedioic acid (adipic acid)

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane

2,2'-oxybis(ethanol)

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,3,6-Hexanetriamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step amine functionalization of hexane derivatives. For example, nitrile intermediates (e.g., 1,3,6-hexanetricarbonitrile) can be hydrogenated using catalysts like Raney nickel under controlled pressure (10–20 bar) and temperature (80–120°C) to yield triamines. Solvent choice (e.g., ethanol vs. ammonia) significantly impacts selectivity, as competing side reactions may form mono- or di-amine byproducts. Purification often requires fractional distillation or column chromatography due to polarity differences .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm amine proton environments (δ 1.2–2.8 ppm for aliphatic protons, δ 2.8–3.5 ppm for amine groups). -NMR can resolve carbon backbone connectivity .

- Chromatography : GC-MS or HPLC with UV detection (λ = 210–230 nm) quantifies purity. Retention times should match standards.

- Elemental Analysis : Deviations >0.3% from theoretical C/H/N ratios indicate impurities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N/Ar) in amber glass at 2–8°C. Regularly monitor for discoloration (yellowing indicates degradation). Stability assays (TGA/DSC) under varying humidity and temperature conditions are recommended for long-term studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from isomerism or solvent effects. For example, axial vs. equatorial amine conformers in cyclic derivatives may split NMR peaks. Use variable-temperature NMR to assess dynamic equilibria. Computational modeling (DFT or MD simulations) can predict dominant conformers and validate experimental observations .

Q. What experimental design strategies mitigate side reactions during this compound functionalization?

- Methodological Answer :

- Protection-Deprotection : Temporarily block reactive amines with Boc or Fmoc groups to direct reactivity to specific sites.

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for regioselective cross-coupling. Kinetic studies (e.g., in situ IR monitoring) optimize reaction parameters .

- Statistical Design : Use factorial experiments to identify interactions between temperature, solvent polarity, and catalyst loading .

Q. How do researchers analyze batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement QC protocols:

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time.

- Multivariate Analysis (MVA) : PCA or PLS models correlate raw material attributes (e.g., nitrile purity) with final product quality.

- Uncertainty Quantification : Use Monte Carlo simulations to model error propagation from measurement instruments .

Q. What advanced techniques elucidate the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- X-ray Crystallography : Resolve metal-ligand bond lengths and angles in single crystals.

- Magnetic Susceptibility : Assess paramagnetic behavior in Fe or Cu complexes.

- Spectroelectrochemistry : Couple UV-vis with cyclic voltammetry to track redox-induced structural changes .

Data Presentation and Reproducibility

Q. How should researchers document and share this compound data to ensure reproducibility?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Include synthesis conditions (time, temperature, catalysts), spectral raw data, and uncertainty estimates.

- Repositories : Use domain-specific databases (e.g., Chemotion, RADAR4Chem) for public access .

- Electronic Lab Notebooks (ELNs) : Digitally timestamp entries to track procedural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.